molecular formula C18H22ClN3OS B14937225 (4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone

(4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone

Cat. No.: B14937225
M. Wt: 363.9 g/mol
InChI Key: XHNJBOLYSYEZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone" features a benzylpiperazine moiety linked via a methanone group to a 2-chloro-5-isopropyl-substituted thiazole ring. Key structural elements include:

  • 2-Chloro-5-(propan-2-yl)thiazole: A heterocyclic thiazole ring with electron-withdrawing chlorine (position 2) and a bulky isopropyl group (position 5), which may influence steric and electronic properties.
  • Methanone linker: A carbonyl group connecting the two aromatic systems, contributing to molecular rigidity.

Properties

Molecular Formula

C18H22ClN3OS

Molecular Weight

363.9 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(2-chloro-5-propan-2-yl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C18H22ClN3OS/c1-13(2)16-15(20-18(19)24-16)17(23)22-10-8-21(9-11-22)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3

InChI Key

XHNJBOLYSYEZSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and thiazole intermediates. One common method involves the reductive amination of a piperazine derivative with an aromatic aldehyde using sodium cyanoborohydride in methanol . The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Piperazine/Piperidine Substituent Thiazole Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Source
Target Compound 4-Benzylpiperazin-1-yl 2-chloro-5-(propan-2-yl) C₁₇H₁₉ClN₄OS* 402.94* High lipophilicity due to benzyl group N/A
[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl 2-chloro-5-(propan-2-yl) C₁₉H₁₉ClFN₃O₂S 407.89 Fluorine enhances electronegativity
Thiophen-2-yl (4-(4-trifluoromethylphenyl)piperazin-1-yl)methanone (Compound 21) 4-(4-Trifluoromethylphenyl)piperazin-1-yl Thiophen-2-yl C₁₇H₁₆F₃N₃OS 375.39 Trifluoromethyl group increases stability
4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol (82f) Pyrazolyl (non-piperazine) 2-chloro-5-(propan-2-yl) C₂₃H₂₃ClN₄O₂S 478.97 Antioxidant activity (IC₅₀ = 63.11 μg/mL)

Key Comparisons and Implications

(a) Piperazine vs. Piperidine Backbone
  • The target compound’s benzylpiperazine moiety contrasts with the piperidine ring in ’s analog.
(b) Aromatic Ring Modifications
  • This may shift activity toward different biological targets .
  • The 6-fluoro-1,2-benzoxazol-3-yl group in ’s compound introduces fluorine, enhancing metabolic stability and membrane permeability compared to the target’s benzyl group .
(c) Substituent Effects on Bioactivity
  • The 2-chloro-5-isopropyl thiazole motif (common in the target and ’s compound) likely contributes to steric hindrance and electron-withdrawing effects, which could modulate enzyme inhibition or receptor binding .
  • ’s compound (82f) demonstrates antioxidant activity (IC₅₀ = 63.11 μg/mL), suggesting that the thiazole-isopropyl combination may confer radical-scavenging properties, though this requires validation for the target compound .
(d) Physicochemical Properties
  • The target compound’s benzyl group increases molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., thiophene in Compound 21). This could enhance blood-brain barrier penetration, relevant for CNS-targeted applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.